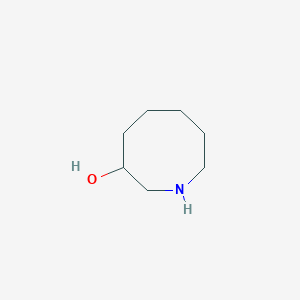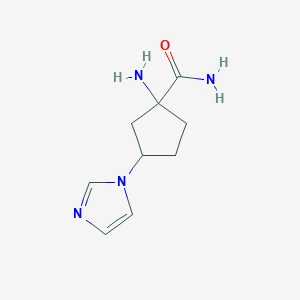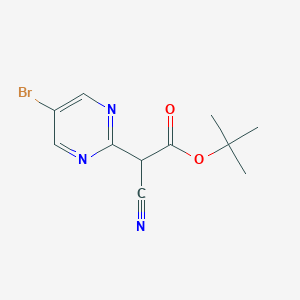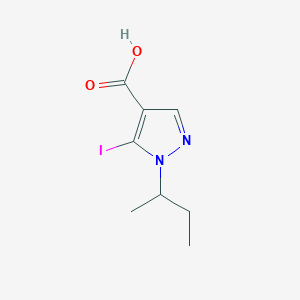![molecular formula C8H12ClN B13329701 5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329701.png)
5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-2-azabicyclo[410]heptane hydrochloride is a chemical compound with the molecular formula C8H12ClN It is a bicyclic compound that contains both an ethynyl group and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-azabicyclo[410]heptane hydrochloride typically involves the reaction of appropriate precursors under specific conditionsThe final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azabicyclo structure can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azabicyclo nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the azabicyclo structure can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the azabicyclo structure can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
- 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 5-ethynyl-, 1,1-dimethylethyl ester
Uniqueness
5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its combination of an ethynyl group and an azabicyclo structure. This combination provides distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the ethynyl group allows for additional functionalization and derivatization, making it a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H12ClN |
|---|---|
Molekulargewicht |
157.64 g/mol |
IUPAC-Name |
5-ethynyl-2-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-6-3-4-9-8-5-7(6)8;/h1,6-9H,3-5H2;1H |
InChI-Schlüssel |
BCSTZJPDMOCYRD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CCNC2C1C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13329621.png)
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13329630.png)
![2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)

![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13329656.png)


![(2e)-3-[(6s,9r)-4-(Cyclopropylamino)-6,7,8,9-Tetrahydro-5h-6,9-Epiminocyclohepta[d]pyrimidin-10-Yl]-1-(2-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B13329680.png)






